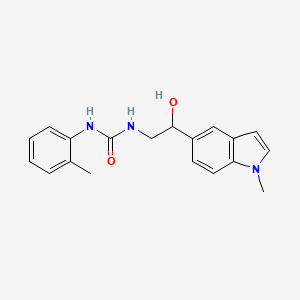
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Biological Activity
Research on compounds with structures similar to 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(o-tolyl)urea focuses on their potential biological activities and applications in various fields of science, including medicinal chemistry and biochemistry. For instance, the crystal structure analysis of related compounds reveals intricate molecular conformations and potential for biological activity due to specific molecular interactions, such as hydrogen bonding (S. M. Saharin et al., 2008).
Synthesis and Chemical Reactivity
The synthesis of ureas and their derivatives is of significant interest due to their wide range of applications in drug development and material science. Studies demonstrate various synthetic routes, including those that facilitate the transition from carboxylic acids to ureas, showcasing the versatility and adaptability of these compounds in chemical synthesis (Kishore Thalluri et al., 2014). This reflects the potential for this compound in diverse scientific applications, from pharmaceuticals to materials engineering.
Pharmacological Potential
The pharmacological exploration of urea derivatives extends into their role as enzyme inhibitors, highlighting their potential in therapeutic applications. Research into similar compounds has revealed promising antiacetylcholinesterase activity, suggesting a foundation for developing treatments for conditions like Alzheimer's disease (J. Vidaluc et al., 1995). This underscores the importance of investigating the pharmacological properties of this compound and related molecules for their potential therapeutic benefits.
Environmental and Biochemical Insights
The unique interactions between urea derivatives and proteins, as observed in osmolyte systems, provide insights into the biochemical and environmental adaptability of living organisms. Studies on the thermodynamic compensation effects of urea and methylamine N-oxide interactions with proteins offer a glimpse into the survival mechanisms of marine organisms, which could inspire biomimetic design and novel therapeutic strategies (T. Lin & S. N. Timasheff, 1994).
Material Science Applications
The rheological and morphological properties of urea-based hydrogels highlight the material science applications of these compounds. By understanding how the identity of anions influences the physical properties of urea-derived gels, researchers can tailor these materials for specific uses, ranging from biomedical applications to the development of smart materials (G. Lloyd & J. Steed, 2011).
Propiedades
IUPAC Name |
1-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-5-3-4-6-16(13)21-19(24)20-12-18(23)15-7-8-17-14(11-15)9-10-22(17)2/h3-11,18,23H,12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRIWYLZCURYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2524935.png)
![8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2524936.png)
![4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2524938.png)
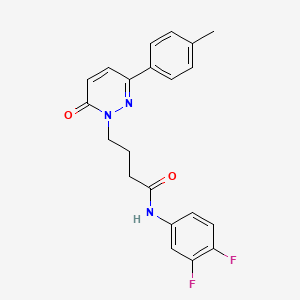

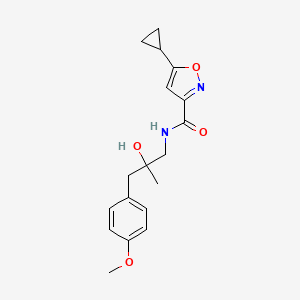
![2-[Methyl(pyrimidin-2-yl)amino]acetic acid](/img/structure/B2524943.png)
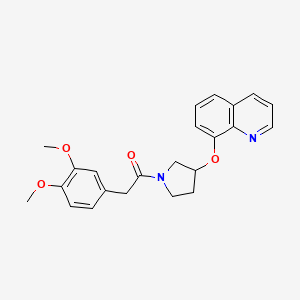
![2-Methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2524948.png)

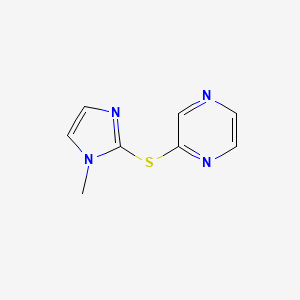
![3-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2524952.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2524953.png)
![4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid](/img/structure/B2524954.png)
